molecular formula C9H11BrN2O3 B2815196 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide CAS No. 1495908-90-1

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

Cat. No.: B2815196
CAS No.: 1495908-90-1
M. Wt: 275.102
InChI Key: OZNINFZPNFTTLI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c10-6-1-2-8(11-3-6)9(15)12-4-7(14)5-13/h1-3,7,13-14H,4-5H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNINFZPNFTTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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